molecular formula C5H6O4 B117036 (1S,2S)-cyclopropane-1,2-dicarboxylic acid CAS No. 14590-54-6

(1S,2S)-cyclopropane-1,2-dicarboxylic acid

Cat. No.: B117036
CAS No.: 14590-54-6
M. Wt: 130.1 g/mol
InChI Key: RLWFMZKPPHHHCB-HRFVKAFMSA-N
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Description

(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative with two carboxylic acid groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The resulting cyclopropane derivative can then be further functionalized to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-cyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S)-cyclopropane-1,2-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-cyclopropane-1,2-dicarboxylic acid: The enantiomer of (1S,2S)-cyclopropane-1,2-dicarboxylic acid, with similar chemical properties but different biological activities.

    Cyclopropane-1,1-dicarboxylic acid: A related compound with two carboxylic acid groups attached to the same carbon atom in the cyclopropane ring.

    Cyclopropane-1,2-diamine: A compound with two amino groups attached to the cyclopropane ring, used in different chemical and biological applications.

Uniqueness

This compound is unique due to its chiral nature and the presence of two carboxylic acid groups, which confer specific reactivity and potential for asymmetric synthesis. Its ability to act as a chiral auxiliary and its applications in various fields make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWFMZKPPHHHCB-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426118
Record name (1S,2S)-cyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14590-54-6
Record name (1S,2S)-cyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Reactant of Route 2
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Reactant of Route 3
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Reactant of Route 5
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Reactant of Route 6
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Customer
Q & A

Q1: What is the significance of using (−)-dimenthyl succinate as a starting material in the synthesis of (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid?

A1: The research highlights a synthetic route to obtain enantiomerically pure (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid. Utilizing (−)-dimenthyl succinate as the starting material is crucial for achieving stereoselectivity in the final product. The chirality of the dimenthyl group in (−)-dimenthyl succinate directs the subsequent cyclization reaction with 1,ω-dihalides, ultimately leading to the formation of the desired (1S,2S) stereoisomer of cyclopropane-1,2-dicarboxylic acid [].

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